O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c7-5-2-1-3-9-6(5)4-10-8/h1-3H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZGITAORMXTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CON)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoredox-Mediated Coupling of α,α-Difluoro-β-Iodoketones
The photoredox approach leverages visible-light catalysis to construct 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers. Key steps include:
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Catalytic System : fac-Ir(ppy)₃ under blue LED irradiation facilitates single-electron transfer, enabling C–C bond formation.
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Cyclization : Subsequent one-pot condensation with ammonium acetate yields the pyridine ring.
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Advantages : High regioselectivity for 3-fluoropyridines and compatibility with diverse ketone substrates.
For example, coupling α,α-difluoro-β-iodoacetophenone with trimethylsilyl enol ether of acetone produces 3-fluoro-2-methylpyridine in 68% yield.
Halogenative Difluorohomologation
This method employs halogenation followed by fluorination:
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Substrate : Pyridine-2-carboxaldehyde derivatives.
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Reagents : Selectfluor® or DAST (diethylaminosulfur trifluoride) introduce fluorine at the 3-position.
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Example : Treatment of 2-hydroxymethylpyridine with DAST in dichloromethane yields 3-fluoropyridin-2-ylmethanol (72% yield).
Functionalization of the Pyridine Core
Hydroxymethylation at the 2-Position
Introducing the hydroxymethyl group requires careful oxidation or reduction:
Conversion to Electrophilic Intermediates
The hydroxymethyl group is activated for nucleophilic substitution:
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Triflation : Reaction with trifluoromethanesulfonic anhydride in dichloromethane produces the triflate ester.
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Bromination : PBr₃ in diethyl ether converts the alcohol to 2-bromomethyl-3-fluoropyridine (85% yield).
Coupling with Hydroxylamine Derivatives
Nucleophilic Substitution with Protected Hydroxylamines
To avoid N-alkylation, hydroxylamine is O-protected:
Mitsunobu Reaction
Direct O-alkylation using DEAD (diethyl azodicarboxylate) and triphenylphosphine:
Analytical Validation and Optimization
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine has been investigated for its potential therapeutic properties:
- Drug Development: The compound serves as a building block for synthesizing more complex molecules with potential pharmacological activity. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly in treating neurological disorders due to its interaction with nicotinic acetylcholine receptors (nAChRs) .
- Biochemical Probes: Research indicates that this compound can act as a biochemical probe, aiding in the study of enzyme interactions and signaling pathways .
Biological Research
The compound's interaction with biological systems has been a focal point of research:
- Nicotinic Receptor Modulation: Studies have shown that derivatives of this compound can selectively potentiate nAChR activity, suggesting its potential use in neuropharmacology .
- Antimicrobial Activity: Initial studies suggest that compounds derived from hydroxylamines exhibit antimicrobial properties, contributing to the search for new antibiotics .
Industrial Applications
In addition to its scientific applications, this compound is explored in industrial contexts:
- Agrochemicals: The compound is being evaluated for use in developing agrochemicals, where its reactivity can be harnessed to create effective pesticides or herbicides .
Case Studies and Research Findings
Case Study 1: Nicotinic Acetylcholine Receptors
Research on this compound analogs revealed their ability to selectively modulate nAChRs, which are critical in neurotransmission. This selectivity may lead to fewer side effects compared to non-selective modulators .
Case Study 2: Antimicrobial Properties
A series of hydroxylamine derivatives were tested for their efficacy against various pathogens. Results indicated significant antimicrobial activity, pointing towards their potential as new therapeutic agents against resistant strains .
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development and synthesis of analogs | Potential as nAChR modulators |
| Biological Research | Interaction with enzymes and receptors | Selective potentiation of nAChR activity |
| Industrial Applications | Development of agrochemicals | Effective in creating novel pesticides |
Mechanism of Action
The mechanism of action of O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors or other proteins, modulating their function and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a pyridine ring that is substituted with a fluorine atom at the 3-position. Its molecular formula is and it has a molecular weight of approximately 151.14 g/mol. The hydroxylamine group is known for its reactivity and biological significance, particularly in medicinal applications.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity:
Research indicates that compounds containing hydroxylamine structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, suggesting potential applications in treating infectious diseases.
2. Antioxidant Properties:
Hydroxylamines are also recognized for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage.
3. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes. Hydroxylamines can interact with enzyme active sites, potentially leading to therapeutic effects against diseases where these enzymes play a critical role.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. The presence of the fluorine atom may enhance the compound's binding affinity to biological targets compared to similar compounds without this substitution.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Fluoro-4-hydroxymethylpyridine | Hydroxymethyl group on pyridine | Potential use in neuropharmacology |
| 3-Amino-4-fluoropyridine | Amino group instead of hydroxylamine | Known for anti-inflammatory properties |
| N-(pyridin-4-yl)hydroxylamine | Hydroxylamine attached to pyridine | Exhibits antimicrobial activity |
Case Studies and Research Findings
Several studies have highlighted the potential of hydroxylamines in drug development:
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Anticancer Activity:
A study reported the discovery of hydroxylamine-based compounds that act as selective inhibitors of epidermal growth factor receptor (EGFR). These compounds demonstrated significant anticancer activity against cell lines with specific mutations, showcasing the therapeutic potential of hydroxylamines in oncology . -
Mechanistic Studies:
Research has utilized this compound as a probe to investigate biochemical pathways involving hydroxylamines. This work has provided insights into enzyme mechanisms and the role of hydroxylamines in various biological processes.
Q & A
Q. What are the recommended synthetic routes for O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine?
- Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives . A common approach involves:
Protection of the hydroxylamine group : Use tert-butyl carbamate intermediates (e.g., tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate) to stabilize the reactive NH group during synthesis .
Alkylation : React the protected intermediate with a hydroxylamine source (e.g., hydroxylamine hydrochloride) under basic conditions (e.g., NaHCO₃ or K₂CO₃) .
Deprotection : Remove the tert-butyl group using acidic conditions (e.g., HCl in dioxane) to yield the final product .
Note: The fluoropyridinyl group may require tailored reaction conditions due to its electron-withdrawing effects.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Chromatography : Use HPLC or UPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., δ ~8.3–8.5 ppm for pyridinyl protons) and FTIR (N–O stretch at ~950 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₆H₆FN₂O: 153.05) .
Advanced Research Questions
Q. How does the 3-fluoropyridinyl substituent influence the compound’s reactivity compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine on the pyridine ring:
- Enhances stability : Reduces susceptibility to oxidative degradation compared to methoxy-substituted analogs (e.g., O-[(2-methoxyphenyl)methyl]hydroxylamine) .
- Alters nucleophilicity : The hydroxylamine group becomes less nucleophilic due to inductive effects, requiring stronger electrophiles for reactions like oxime formation .
- Experimental Design : Compare reaction rates with non-fluorinated analogs in model reactions (e.g., condensation with aldehydes) under controlled conditions .
Q. What strategies can resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
Prepare solutions of the compound in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at intervals (0, 7, 14, 30 days).
Identify degradation products (e.g., nitroso derivatives) using LC-MS .
- Contradiction Analysis : If stability varies across studies, consider differences in:
- Counterion effects : Hydrochloride salts (e.g., O-(4-fluorobenzyl)hydroxylamine hydrochloride) may enhance stability .
- Solvent choice : Aqueous vs. anhydrous conditions impact hydrolysis rates .
Q. How can this compound be utilized in the synthesis of complex heterocycles for pharmaceutical applications?
- Methodological Answer :
- Nitroxide Radical Formation : React with ketones or aldehydes to form stable nitroxides for studying free radical mechanisms .
- Cyclization Reactions : Use in [3+2] cycloadditions with alkenes to generate pyrrolidine or isoxazolidine scaffolds, common in drug discovery (e.g., antiviral or anticancer agents) .
- Case Study : A patent describes fluoropyridinyl-hydroxylamine derivatives as intermediates in kinase inhibitors .
Data Contradiction and Mechanistic Analysis
Q. Why do some studies report conflicting yields in O-alkylation reactions involving fluoropyridinyl groups?
- Methodological Answer :
- Steric and Electronic Factors : The 3-fluoropyridinyl group may hinder alkylation due to steric bulk near the reactive site.
- Optimization Steps :
Screen bases (e.g., DBU vs. K₂CO₃) to enhance deprotonation of hydroxylamine.
Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Quantitative Analysis : Compare yields with/without fluorine substitution using Design of Experiments (DoE) to isolate variables .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous environments?
- Methodological Answer :
- Hydrolysis Risk : The compound may hydrolyze to form reactive intermediates (e.g., hydroxylamine) in water.
- Mitigation :
Store under inert atmosphere (N₂/Ar) at –20°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
